2-Amino-3,5-dichloropyridine is a small organic molecule with the chemical formula C5H4Cl2N2. While its natural occurrence is unknown, it can be synthesized in a laboratory setting through a two-step process involving reactions with hydrochloric acid and copper chloride [].
Research into 2-amino-3,5-dichloropyridine is still in its early stages, but it has shown potential applications in several scientific fields:
2-Amino-3,5-dichloropyridine is an organic compound with the molecular formula and a molecular weight of 163.00 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an amino group at the 2 position. It appears as a beige to brown solid and has a melting point range of approximately 80 to 82 °C .
The compound is known for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to participate in various
These reactions highlight its versatility as a building block in organic chemistry.
The synthesis of 2-amino-3,5-dichloropyridine can be achieved through various methods:
2-Amino-3,5-dichloropyridine finds utility in several fields:
These applications underscore its importance in both industrial and research settings.
While specific interaction studies on 2-amino-3,5-dichloropyridine are sparse, compounds with similar structures often undergo interactions with biological targets such as enzymes and receptors. Investigating these interactions could provide insights into its potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with 2-amino-3,5-dichloropyridine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-5-chloropyridine | Pyridine with one Cl | Lacks dichloro substitution; simpler structure |
3-Amino-2,6-dichloropyridine | Pyridine with two Cl | Different substitution pattern; potential uses in pharmaceuticals |
4-Amino-3-chloropyridine | Pyridine with one Cl | Positioned differently; varying biological activities |
3-Amino-2-chloropyridine | Pyridine with one Cl | Similar reactivity but different substitution site |
These comparisons highlight the uniqueness of 2-amino-3,5-dichloropyridine due to its specific substitution pattern and potential reactivity profiles.
Irritant